2-methyl-3-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline 2-methyl-3-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline
Brand Name: Vulcanchem
CAS No.: 792946-08-8
VCID: VC6845181
InChI: InChI=1S/C11H11N5S/c1-6-8(4-3-5-9(6)12)10-15-16-7(2)13-14-11(16)17-10/h3-5H,12H2,1-2H3
SMILES: CC1=C(C=CC=C1N)C2=NN3C(=NN=C3S2)C
Molecular Formula: C11H11N5S
Molecular Weight: 245.3

2-methyl-3-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline

CAS No.: 792946-08-8

Cat. No.: VC6845181

Molecular Formula: C11H11N5S

Molecular Weight: 245.3

* For research use only. Not for human or veterinary use.

2-methyl-3-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline - 792946-08-8

Specification

CAS No. 792946-08-8
Molecular Formula C11H11N5S
Molecular Weight 245.3
IUPAC Name 2-methyl-3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Standard InChI InChI=1S/C11H11N5S/c1-6-8(4-3-5-9(6)12)10-15-16-7(2)13-14-11(16)17-10/h3-5H,12H2,1-2H3
Standard InChI Key XTONFSXFVGLULD-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1N)C2=NN3C(=NN=C3S2)C

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is 2-methyl-3-(3-methyl-[1, triazolo[3,4-b] thiadiazol-6-yl)aniline, reflecting its substitution pattern on the aniline ring and the triazolothiadiazole moiety. Its molecular formula, C₁₁H₁₁N₅S, corresponds to a molecular weight of 245.3 g/mol. The structure integrates a methyl-substituted triazolothiadiazole fused ring system attached to a 2-methylaniline group, as confirmed by its SMILES notation: CC1=C(C=CC=C1N)C2=NN3C(=NN=C3S2)C.

Stereochemical and Electronic Properties

The compound’s InChIKey (XTONFSXFVGLULD-UHFFFAOYSA-N) and Standard InChI (InChI=1S/C11H11N5S/c1-6-8(4-3-5-9(6)12)10-15-16-7(2)13-14-11(16)17-10/h3-5H,12H2,1-2H3) provide unambiguous stereochemical descriptors. The presence of electron-rich aromatic systems (aniline and triazolothiadiazole) suggests potential for π-π stacking interactions, while the sulfur and nitrogen atoms may facilitate hydrogen bonding and polar interactions .

Synthesis and Synthetic Pathways

General Synthesis of Triazolothiadiazole Derivatives

Triazolothiadiazoles are typically synthesized via cyclocondensation reactions. For this compound, the route likely involves reacting 4-amino-3-mercapto-1,2,4-triazole with a bifunctional electrophile, such as α-bromopropenone or phenacyl bromides, under thermal conditions. The methyl substituents on both the triazole and aniline rings are introduced via alkylating agents during or after cyclization.

Optimization Challenges

Key challenges in synthesizing this compound include:

  • Regioselectivity: Ensuring proper ring closure to form the triazolo[3,4-b] thiadiazole system.

  • Solvent Compatibility: Polar aprotic solvents (e.g., DMF or DMSO) are often required to solubilize intermediates .

  • Purification: Column chromatography or recrystallization is necessary due to the compound’s limited solubility in common organic solvents.

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unreported, but analogous triazolothiadiazoles exhibit limited aqueous solubility (<1 mg/mL) and enhanced solubility in DMSO. The compound’s stability under ambient conditions is uncharacterized, though the fused aromatic system likely confers resistance to thermal degradation.

Spectroscopic Characterization

  • NMR Spectroscopy: Predicted ¹H NMR signals include a singlet for the aniline NH₂ group (δ 5.2–5.5 ppm) and multiplets for aromatic protons (δ 6.8–7.5 ppm) .

  • IR Spectroscopy: Stretching vibrations for N-H (3350–3450 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (690–710 cm⁻¹) are expected .

  • Mass Spectrometry: The molecular ion peak at m/z 245.3 corresponds to [M]⁺, with fragmentation patterns dominated by loss of methyl and NH₂ groups.

Analytical and Regulatory Considerations

Analytical Methods

  • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases are recommended for purity analysis.

  • X-ray Crystallography: No crystal structure has been resolved, but computational models predict a planar triazolothiadiazole ring orthogonal to the aniline group .

Future Directions and Research Gaps

Despite its promising scaffold, critical gaps persist:

  • In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are unstudied.

  • Target Identification: High-throughput screening is needed to identify molecular targets.

  • Structure-Activity Relationships (SAR): Systematic modification of methyl groups and the aniline moiety could optimize potency and selectivity.

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